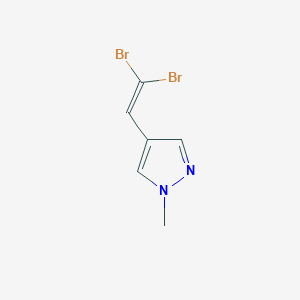

4-(2,2-Dibromoethenyl)-1-methylpyrazole

Description

Properties

IUPAC Name |

4-(2,2-dibromoethenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOQRFIUHCZJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole: A Corey-Fuchs Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of vinyl halides, particularly gem-dibromoalkenes, provides a versatile platform for further molecular elaboration in organic synthesis. These motifs are crucial precursors for terminal alkynes, cross-coupling reactions, and the construction of complex molecular architectures. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole from its corresponding aldehyde. The core of this transformation is the venerable Corey-Fuchs reaction, a reliable and high-yielding method for the one-carbon homologation of aldehydes to 1,1-dibromoalkenes.[1] We will explore the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental workflow, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: Strategic Importance of the Target Molecule

The this compound moiety is a valuable synthetic intermediate. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The gem-dibromoethenyl group is a synthetic linchpin, readily convertible into a terminal alkyne via the Fritsch–Buttenberg–Wiechell rearrangement.[2][3] This alkyne can then be employed in a myriad of transformations, including Sonogashira couplings, "click" chemistry, and hydrofunctionalization reactions, making the title compound a gateway to a diverse range of more complex pyrazole derivatives for drug discovery and materials science.

Our synthetic strategy hinges on a two-stage process:

-

Preparation of the Aldehyde Precursor: Ensuring a reliable source of 1-methylpyrazole-4-carbaldehyde.

-

Corey-Fuchs Olefination: The conversion of the aldehyde to the target gem-dibromoalkene.

Synthetic Pathway Overview

The overall transformation is outlined below. The key step is the reaction of the aldehyde with a pre-formed phosphorus ylide, generated in situ from triphenylphosphine and carbon tetrabromide.

Caption: High-level overview of the synthetic workflow.

The Corey-Fuchs Reaction: A Mechanistic Deep Dive

The Corey-Fuchs reaction is a powerful tool for converting aldehydes into terminal alkynes, with the 1,1-dibromoalkene being a stable, isolable intermediate.[1] The reaction proceeds in two distinct phases: the formation of a phosphorus ylide and the subsequent Wittig-type reaction with the aldehyde.[2][4]

Phase 1: Ylide Generation

Two equivalents of a phosphine, typically triphenylphosphine (PPh₃), react with carbon tetrabromide (CBr₄). One equivalent of PPh₃ acts as a nucleophile, displacing a bromide ion from CBr₄ to form a phosphonium salt. The resulting tribromomethanide anion is a strong base and deprotonates the phosphonium salt to generate the key dibromomethylenephosphorane ylide. The second equivalent of PPh₃ acts as a bromine scavenger.[5]

Phase 2: Wittig-type Olefination

The generated ylide reacts with the aldehyde (1-methylpyrazole-4-carbaldehyde) in a manner analogous to the standard Wittig reaction. The nucleophilic ylide carbon attacks the electrophilic aldehyde carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[6]

Caption: Mechanism of the Corey-Fuchs olefination step.

Experimental Protocol

This protocol details the synthesis of the target compound from the commercially available or pre-synthesized 1-methylpyrazole-4-carbaldehyde.[7] The synthesis of the aldehyde itself, often achieved via Vilsmeier-Haack formylation of 1-methylpyrazole, is a standard procedure and referenced accordingly.[8][9]

Safety Precautions:

-

Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood.

-

Dichloromethane (DCM) is a volatile solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent and Solvent Summary

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Triphenylphosphine (PPh₃) | 262.29 | 4.0 | (To be calculated) |

| Carbon Tetrabromide (CBr₄) | 331.63 | 2.0 | (To be calculated) |

| 1-Methylpyrazole-4-carbaldehyde | 110.12 | 1.0 | (Starting Amount) |

| Dichloromethane (DCM) | 84.93 | - | (Sufficient Volume) |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add triphenylphosphine (4.0 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the triphenylphosphine. The volume should be sufficient to create a stirrable solution (e.g., ~10 mL per mmol of aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve carbon tetrabromide (2.0 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred triphenylphosphine solution at 0 °C over 15-20 minutes. A yellow-orange precipitate of the ylide complex will form.

-

Ylide Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Aldehyde Addition: Dissolve 1-methylpyrazole-4-carbaldehyde (1.0 eq.) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of the aldehyde, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM.

-

Purification: Add hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel or celite, washing thoroughly with hexanes. The filtrate contains the desired product.

-

Final Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the pyrazole ring protons, the methyl group protons, and a key singlet for the vinylic proton (-CH=CBr₂).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals will include those for the pyrazole ring carbons, the methyl carbon, and the two carbons of the dibromoethenyl group (the sp² carbon attached to the pyrazole and the CBr₂ carbon).

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the formula C₆H₆Br₂N₂ with the characteristic isotopic pattern for two bromine atoms.

-

IR (Infrared Spectroscopy): Look for characteristic C=C stretching frequencies.

Conclusion

The Corey-Fuchs reaction provides a robust and efficient method for the synthesis of this compound from its aldehyde precursor. The resulting gem-dibromoalkene is a highly versatile intermediate, primed for conversion to a terminal alkyne or for use in various cross-coupling reactions. This guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently produce this valuable synthetic building block for applications in medicinal chemistry and materials science.

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(2,2-Dibromoethenyl)-1-methylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Their diverse pharmacological activities, spanning from anti-inflammatory to anticancer and antiviral properties, underscore their significance in drug discovery.[5] This guide focuses on a specific, yet highly versatile derivative: 4-(2,2-Dibromoethenyl)-1-methylpyrazole . This compound merges the stable, biologically active 1-methylpyrazole core with a synthetically powerful dibromoethenyl functional group. The dibromoalkene moiety is a key precursor for the synthesis of terminal alkynes and can participate in various cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.[6][7]

This document serves as a comprehensive technical resource for researchers, providing insights into the chemical properties, a detailed synthetic protocol, and the potential applications of this compound in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is characterized by a central 1-methylpyrazole ring substituted at the C4 position with a 2,2-dibromoethenyl group.

Diagram: Chemical Structure of this compound

A 2D representation of this compound.

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₆H₆Br₂N₂ | Based on chemical structure |

| Molecular Weight | 269.94 g/mol | Calculated from molecular formula |

| Appearance | Colorless to yellow solid or oil | Inferred from the precursor 1-methyl-1H-pyrazole-4-carbaldehyde which is a low melting solid.[8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for similar organic compounds. |

| Boiling Point | > 200 °C (decomposes) | Estimated based on the increased molecular weight and polarity compared to the starting aldehyde. |

| Melting Point | 40-60 °C | Estimated based on the properties of the starting material and the introduction of the dibromoethenyl group. |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient synthetic route to this compound is the Corey-Fuchs reaction , starting from the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde .[9][10][11] This two-step one-pot reaction first converts the aldehyde to the corresponding dibromoalkene.[12]

Part 1: Synthesis of the Precursor - 1-methyl-1H-pyrazole-4-carbaldehyde

While commercially available, 1-methyl-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction from 1-methylpyrazole.[13][14]

Part 2: The Corey-Fuchs Reaction

This reaction involves the in-situ generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde to form the desired dibromoalkene.[10][12]

Diagram: Corey-Fuchs Reaction for the Synthesis of this compound

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 4-(2,2-dibromoethenyl)-1-methylpyrazole, a compound of interest for researchers and professionals in drug development and organic synthesis. Given the compound's specific substitution pattern, a detailed understanding of its spectral features is crucial for its unambiguous identification and characterization. This document outlines the theoretical basis for its expected ¹H and ¹³C NMR spectra, a detailed experimental protocol for data acquisition, and a predictive analysis of the spectral data.

Introduction and Significance

This compound belongs to the class of vinylpyrazoles, which are recognized as valuable building blocks in the synthesis of more complex, biologically active molecules.[1][2] The presence of the dibromoethenyl moiety offers a versatile handle for further chemical transformations, such as cross-coupling reactions, making it a key intermediate in the construction of novel pharmaceutical candidates. A thorough NMR analysis is indispensable for confirming the successful synthesis of this precursor and for ensuring its purity before its use in subsequent synthetic steps.

Theoretical NMR Spectral Analysis

The unique electronic environment of each proton and carbon atom in this compound will give rise to a distinct set of signals in its NMR spectra. The following sections predict the chemical shifts and coupling patterns based on the analysis of structurally similar compounds and established NMR principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the protons on the pyrazole ring, the methyl group, and the vinyl group.

-

Pyrazole Protons (H-3 and H-5): The protons at the C-3 and C-5 positions of the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, these protons will be deshielded. Their exact chemical shifts can be influenced by the substituent at the C-4 position.

-

Methyl Protons (N-CH₃): The three protons of the N-methyl group will give rise to a singlet, typically in the upfield region of the spectrum.

-

Vinyl Proton (-CH=CBr₂): The single proton on the dibromoethenyl group is expected to appear as a singlet. The two bromine atoms on the adjacent carbon will significantly deshield this proton, causing its signal to appear at a relatively downfield position compared to a typical vinyl proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

-

Pyrazole Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons will be influenced by the nitrogen atoms and the substituents. The C-4 carbon, bearing the dibromoethenyl group, is expected to be significantly deshielded.

-

Methyl Carbon (N-CH₃): The carbon of the N-methyl group will resonate at a characteristic upfield chemical shift.

-

Dibromoethenyl Carbons (-CH=CBr₂): The two carbons of the dibromoethenyl group will have distinct chemical shifts. The carbon atom bonded to the two bromine atoms (CBr₂) will be highly deshielded due to the strong electron-withdrawing effect of the halogens. The carbon atom bonded to the proton (CH) will also be deshielded, but to a lesser extent.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on data from similar structures and should be confirmed by experimental data.[3][4][5]

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyrazole) | 7.5 - 7.8 | s |

| H-5 (pyrazole) | 7.3 - 7.6 | s |

| N-CH₃ | 3.8 - 4.1 | s |

| -CH=CBr₂ | 6.8 - 7.2 | s |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 138 - 142 |

| C-4 (pyrazole) | 110 - 115 |

| C-5 (pyrazole) | 128 - 132 |

| N-CH₃ | 35 - 40 |

| -CH=CBr₂ | 130 - 135 |

| =CBr₂ | 90 - 95 |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[3][4][6]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4][6]

NMR Instrument Parameters

The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.[7]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: 12-15 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound.

Conclusion

The NMR spectroscopic analysis of this compound provides essential information for its structural confirmation and purity assessment. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The predicted ¹H and ¹³C NMR data presented in this guide serve as a valuable reference for the interpretation of experimental spectra.

References

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. [Link]

-

¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. [Link]

-

5-Vinyl-pyrazole - SpectraBase. [Link]

-

(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

-

Structures of 1-vinylpyrazole, 3(5) - ResearchGate. [Link]

-

proton NMR spectrum of 1,2-dibromoethane - Doc Brown's Chemistry. [Link]

-

C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ... - Doc Brown's Chemistry. [Link]

-

C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. [Link]

-

C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ... - Doc Brown's Chemistry. [Link]

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

mass spectrometry of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

An In-Depth Technical Guide to the Mass Spectrometry of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. While empirical data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry, including common fragmentation pathways for pyrazole derivatives and halogenated compounds, to predict and interpret its mass spectrum. This guide offers a robust theoretical framework for researchers to approach the analysis of this and structurally related molecules. We will delve into sample preparation, ionization techniques, expected fragmentation patterns, and data interpretation, supported by illustrative diagrams and detailed protocols.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a substituted pyrazole with a molecular formula of C6H6Br2N2. The presence of the pyrazole core, a dibromoethenyl substituent, and a methyl group on the nitrogen atom creates a unique fragmentation pattern that can be elucidated using mass spectrometry. Understanding this pattern is crucial for its unequivocal identification in complex matrices and for quality control in synthetic processes.

The key to interpreting the mass spectrum of this compound lies in recognizing the influence of its distinct structural features:

-

The Pyrazole Ring: A stable aromatic heterocycle, the pyrazole ring, will undergo characteristic fragmentation, primarily involving the loss of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N2).[1]

-

The Dibromoethenyl Group: The two bromine atoms are the most prominent feature. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), all bromine-containing fragments will exhibit a characteristic isotopic cluster, simplifying their identification.[2]

-

The N-Methyl Group: The methyl group can be lost as a radical, leading to a significant fragment ion.

This guide will primarily focus on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[3][4] EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[5][6]

Experimental Methodology

A meticulously designed experimental protocol is fundamental to acquiring high-quality, reproducible mass spectrometric data.

Sample Preparation and Introduction

For a compound like this compound, which is expected to be a solid or a high-boiling liquid, direct infusion or introduction via Gas Chromatography (GC) are the most suitable methods.

Protocol for GC-MS Analysis:

-

Sample Solubilization: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

GC Oven Program:

-

Initial Temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

Mass Spectrometer Parameters (Electron Ionization)

The following parameters are recommended for a standard quadrupole mass spectrometer:

| Parameter | Recommended Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Induces reproducible and extensive fragmentation, creating a detailed fingerprint.[5] |

| Electron Energy | 70 eV | A standard energy that provides consistent and comparable fragmentation patterns across different instruments.[3] |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |

| Mass Range | m/z 40-400 | To encompass the molecular ion and all significant fragment ions. |

| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |

Predicted Mass Spectrum and Fragmentation Pathways

The power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce molecular structure.[7]

The Molecular Ion (M+)

The molecular weight of this compound (C6H6Br2N2) is approximately 281.9 g/mol . Due to the two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:

-

[M]+• (with two 79Br atoms): The lightest peak.

-

[M+2]+• (with one 79Br and one 81Br atom): The most abundant peak in the cluster.

-

[M+4]+• (with two 81Br atoms): The heaviest peak.

The relative intensities of these peaks will be in an approximate 1:2:1 ratio.

Key Fragmentation Pathways

The fragmentation of the molecular ion is a cascade of reactions that can be predicted based on the stability of the resulting ions and neutral losses.

Diagram of the Proposed Fragmentation Workflow:

Caption: Experimental workflow from sample preparation to data analysis.

Proposed Fragmentation Pathways for this compound:

The fragmentation is initiated by the ionization of the molecule to form the molecular ion radical cation, [M]+•.

Diagram of Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Explanation of Key Fragments:

-

Loss of a Bromine Radical (-Br•): This is a very common fragmentation for bromo-compounds, leading to a cation at [M-Br]+. This fragment will still contain one bromine atom and will therefore appear as a doublet of peaks with a 1:1 intensity ratio.

-

Loss of Hydrogen Bromide (-HBr): The elimination of a neutral HBr molecule can also occur, resulting in an ion at [M-HBr]+•. This fragment will also exhibit a 1:1 isotopic pattern for the remaining bromine atom.

-

Loss of both Bromine Atoms (-Br2): Subsequent loss of the second bromine radical from the [M-Br]+ fragment or the concerted loss of Br2 can lead to a fragment ion corresponding to the pyrazole-ethenyl cation at [M-Br2]+•.

-

Cleavage of the Ethenyl Group: Cleavage of the C-C bond between the pyrazole ring and the ethenyl group can lead to the formation of the 1-methylpyrazole cation.

-

Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss for pyrazoles is the expulsion of hydrogen cyanide (HCN), which would result in a fragment 27 mass units lighter than its precursor.[1]

-

Loss of the Methyl Group (-CH3•): Alpha-cleavage of the N-methyl group can occur, leading to a fragment at [M-CH3]+. This fragment will retain both bromine atoms and thus appear as a 1:2:1 triplet.

Tabulated Summary of Expected Fragments

| m/z (Isotopologue) | Proposed Structure | Notes |

| 280, 282, 284 | [C6H6Br2N2]+• (Molecular Ion) | 1:2:1 isotopic pattern confirms two bromine atoms. |

| 265, 267, 269 | [C5H3Br2N2]+ | Loss of a methyl radical. 1:2:1 isotopic pattern. |

| 201, 203 | [C6H6BrN2]+ | Loss of a bromine radical. 1:1 isotopic pattern. |

| 200, 202 | [C6H5BrN2]+• | Loss of HBr. 1:1 isotopic pattern. |

| 122 | [C6H6N2]+• | Loss of two bromine atoms. |

| 81 | [C4H5N2]+ | 1-methylpyrazolyl cation. |

| 54 | [C3H4N]+ | Further fragmentation of the pyrazole ring. |

Conclusion and Best Practices

The mass spectrometric analysis of this compound, while seemingly complex, can be systematically approached. By leveraging the predictable fragmentation of the pyrazole core and the distinct isotopic signature of the dibromo-substituent, researchers can confidently identify this molecule and characterize its purity.

Key Takeaways for the Analyst:

-

Isotopic Patterns are Key: The bromine isotopic pattern is the most powerful diagnostic tool in the spectrum.

-

Expect Multiple Bromine Losses: Sequential and concerted losses of bromine and hydrogen bromide are highly probable.

-

Correlate with Known Pyrazole Fragmentation: The fragmentation of the heterocyclic core will follow established pathways.[1][8]

This guide provides a foundational framework for the analysis of this compound. It is recommended that this theoretical approach be supplemented with empirical data acquisition and, where possible, comparison to synthesized standards for definitive structural confirmation.

References

- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

- Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3406, 4-Methylpyrazole.

- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.

- Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.

- Titi, A., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5694-5705.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- LCGC International. (2019). Electron Ionization for GC–MS.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13, 003.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-.

- Juhász, M., et al. (2006). Electron Ionization Mass Spectra of Phosphorus-Containing Heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. Rapid Communications in Mass Spectrometry, 20(3), 433-437.

- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Sparkman, O. D. (2007). Electron Ionization Mass Spectrometry.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. savemyexams.com [savemyexams.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Prospective Crystal Structure Analysis of 4-(2,2-Dibromoethenyl)-1-methylpyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, prospective workflow for the synthesis, characterization, and single-crystal X-ray diffraction analysis of the novel compound 4-(2,2-Dibromoethenyl)-1-methylpyrazole. As the crystal structure of this specific molecule has not been previously reported, this document serves as a detailed methodological roadmap. It provides senior application-level insights into the causal reasoning behind experimental choices, from synthetic strategy and purification to advanced crystallographic techniques. The protocols herein are designed as self-validating systems, incorporating rigorous characterization at each stage to ensure data integrity. This guide is grounded in authoritative principles of organic synthesis, crystal engineering, and X-ray crystallography, providing a robust framework for researchers aiming to elucidate the structure of this and similar halogenated pyrazole derivatives.

Introduction: The Rationale for Structural Elucidation

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2] The introduction of a dibromoethenyl substituent at the 4-position of a 1-methylpyrazole core is hypothesized to significantly influence the molecule's electronic properties, steric profile, and intermolecular interactions. Specifically, the bromine atoms are expected to act as potent halogen bond donors, a type of non-covalent interaction that is increasingly utilized in crystal engineering to control solid-state architecture and modulate physicochemical properties like solubility and bioavailability.[3][4][5]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is the definitive method for understanding these structural nuances.[6][7] The resulting crystal structure will provide invaluable data on:

-

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

-

Conformational Analysis: The preferred orientation of the dibromoethenyl group relative to the pyrazole ring.

-

Supramolecular Assembly: The role of halogen bonding, hydrogen bonding, and other intermolecular forces in the crystal packing.[4][8]

-

Structure-Property Relationships: A foundational model for computational studies and rational drug design.

This guide provides the necessary theoretical and practical framework to achieve these objectives.

Synthesis and Characterization

A robust and verifiable synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthetic pathway is designed for purity and scalability, with integrated characterization steps to validate the identity and purity of the final compound.

2.1. Proposed Synthetic Pathway

The synthesis of this compound can be approached starting from a suitable pyrazole precursor, such as 1-methyl-1H-pyrazole-4-carbaldehyde. A plausible and efficient method involves a Corey-Fuchs reaction.

2.2. Detailed Experimental Protocol: Synthesis

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.

-

Ylide Formation: Carbon tetrabromide (1.1 equivalents) is added portion-wise, ensuring the temperature remains below 5 °C. The solution will typically turn from colorless to a dark orange/brown, indicating the formation of the phosphorus ylide.

-

Aldehyde Addition: A solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in DCM is added dropwise to the reaction mixture at 0 °C.[2]

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

2.3. Spectroscopic and Analytical Characterization

Before proceeding to crystallization, the purified product's identity and purity must be rigorously confirmed.[9][10][11]

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the methyl group, pyrazole ring protons, and the vinyl proton. Chemical shifts and coupling constants will be unique to the structure.[12] |

| ¹³C NMR | Confirm the carbon skeleton. | Resonances for all unique carbon atoms, including the pyrazole ring, methyl group, and the dibromoethenyl carbons.[9] |

| Mass Spectrometry (MS) | Determine molecular weight and isotopic pattern. | A molecular ion peak [M]+ corresponding to the calculated mass, with a characteristic isotopic pattern for two bromine atoms.[9] |

| FT-IR Spectroscopy | Identify functional groups. | Characteristic vibrational bands for C=C, C-H, and C-N bonds of the pyrazole and ethenyl groups.[12] |

| Elemental Analysis | Confirm elemental composition. | Experimental percentages of C, H, N, and Br should be within ±0.4% of the calculated theoretical values. |

Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step in structure determination.[13][14] The primary goal is to induce slow precipitation from a supersaturated solution to allow for the formation of a well-ordered, single crystalline lattice.

3.1. Causality in Solvent Selection

The choice of solvent is critical. An ideal solvent system is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.[15] A preliminary solubility screen with various solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, dichloromethane) is essential.

3.2. Recommended Crystallization Techniques

Given that only milligram quantities of the purified compound may be available, several micro-crystallization techniques are recommended.[13][16][17][18]

| Technique | Description | Rationale / Why This Works |

| Slow Evaporation | A nearly saturated solution of the compound is prepared in a volatile solvent, placed in a small vial, and covered loosely (e.g., with perforated parafilm).[13][15] | The gradual removal of solvent slowly increases the solute concentration, leading to a state of supersaturation from which crystals can nucleate and grow in a controlled manner. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[16] | The anti-solvent vapor slowly diffuses into the compound's solution, reducing its overall solubility and gently inducing crystallization. This is often the most successful method for small molecules.[13] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible, less dense anti-solvent in a narrow tube.[15] | Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. This method avoids mechanical disturbance and allows for very slow crystal growth. |

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed by SCXRD.[6]

4.1. Data Collection Protocol

-

Crystal Mounting: A single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

4.2. Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) are processed to solve and refine the crystal structure. This process transforms raw data into a final, validated atomic model.[19][20][21][22]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the heavier atoms (bromine) and subsequently the lighter atoms (carbon, nitrogen) can be located.

-

Structure Refinement: An iterative process of least-squares refinement is used to improve the agreement between the observed diffraction data and the data calculated from the atomic model. This process refines atomic coordinates, and anisotropic displacement parameters (ADPs).

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF). The final structure is checked for errors using validation software before being deposited in a crystallographic database as a Crystallographic Information File (CIF).

4.3. Hypothetical Crystallographic Data Table

Based on similar organic structures, the following is a template for the expected crystallographic data.[23][24][25]

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆Br₂N₂ |

| Formula Weight | 281.94 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (deg) | 90-110 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z (molecules/cell) | 4 or 8 |

| Density (calc, g/cm³) | 1.8-2.0 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R1 ≈ 0.03-0.05 |

| wR2 (all data) | wR2 ≈ 0.07-0.10 |

Analysis of the Final Structure

With a refined structure, the final step is a detailed analysis of its features. Key points of investigation will include:

-

Intramolecular Geometry: Examining the planarity of the pyrazole ring and the conformation of the dibromoethenyl substituent.

-

Intermolecular Interactions: Identifying and quantifying halogen bonds (Br···N, Br···Br), hydrogen bonds, and π-π stacking interactions that dictate the crystal packing. The geometry of halogen bonds is particularly important, as they are highly directional.[4][5][26]

-

Database Comparison: Comparing the observed geometry and packing motifs with related structures in the Cambridge Structural Database (CSD) to identify commonalities or unique features.[4]

Conclusion

This guide provides a comprehensive, expert-driven framework for the complete structural elucidation of this compound. By following the detailed protocols for synthesis, purification, characterization, crystallization, and single-crystal X-ray diffraction, researchers can produce a high-quality, publishable crystal structure. The resulting data will be of significant value to the fields of medicinal chemistry, materials science, and crystal engineering, providing fundamental insights into the structural role of the dibromoethenyl group and the influence of halogen bonding in pyrazole-based systems.

References

- Carmona, F. J. (n.d.). Crystallization of small molecules.

-

Döbereiner, N. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved from Profex. [Link]

-

Farook, A. S., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. [Link]

-

Sarkar, T., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

Thomas, J., et al. (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

-

Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Angewandte Chemie International Edition. [Link]

-

Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

-

Desiraju, G. R., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. [Link]

-

Papke, B. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Desiraju, G. R., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

-

Lutterotti, L. (n.d.). MAUD - Materials Analysis Using Diffraction. Retrieved from MAUD. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

-

Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

Proto XRD. (n.d.). X-ray Diffraction Software. Retrieved from Proto XRD. [Link]

-

Metrangolo, P., et al. (2018). Halogen Bonding in Crystal Engineering. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved from RSC Publishing. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from Department of Chemistry. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from Creative Biostructure. [Link]

-

Al-Amoudi, M. S., et al. (2011). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Iraqi National Journal of Chemistry. [Link]

-

Cheung, E. Y. & Harris, K. D. M. (2009). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

-

Mueller, L. J. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

Zakharov, L. N. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

-

Deng, X. & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]

-

PubChem. (n.d.). 4-Methylpyrazole. Retrieved from PubChem. [Link]

-

Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles. YouTube. [Link]

-

El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from PubChem. [Link]

Sources

- 1. visnav.in [visnav.in]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 3. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How To [chem.rochester.edu]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. XRD Software: XRDanalysis | Anton Paar [anton-paar.com]

- 20. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]

- 21. X-ray Diffraction Software | Proto XRD [protoxrd.com]

- 22. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 26. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

A Technical Guide to the Biological Activities of Pyrazole Derivatives for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole ring system has emerged as an exceptionally valuable scaffold.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of chemical properties that make it a cornerstone in the design of novel therapeutic agents.[1][3] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired interactions with a multitude of biological targets.[1]

The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved drugs that address a wide range of diseases.[3][4] Notable examples include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), a selective COX-2 inhibitor, and Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[5] This proven track record solidifies the status of pyrazole as a "privileged scaffold," a molecular framework that is predisposed to bind to diverse protein targets with high affinity, thereby exhibiting a wide array of biological activities.[5][6] This guide provides an in-depth exploration of the key pharmacological activities of pyrazole derivatives, focusing on the underlying mechanisms and the experimental methodologies used to validate them.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

One of the most extensively documented and clinically relevant activities of pyrazole derivatives is their potent anti-inflammatory effect.[7][8] This activity is primarily, though not exclusively, rooted in their ability to modulate the enzymatic pathways responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9]

Core Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives, including the archetypal drug Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11]

Causality of Experimental Choice: The scientific rationale for targeting COX-2 stems from the distinct physiological roles of the two main COX isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[11][12] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][13] Therefore, selectively inhibiting COX-2 allows for the reduction of inflammation and pain while minimizing the gastrointestinal side effects, such as ulcers, commonly associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms.[11][12][14] The diaryl-substituted pyrazole structure of compounds like Celecoxib allows its polar sulfonamide side chain to bind to a specific hydrophilic pocket in the COX-2 active site, a feature absent in COX-1, thus conferring its selectivity.[10][12]

Data Spotlight: In Vitro COX-1/COX-2 Inhibition

The efficacy and selectivity of pyrazole derivatives are quantified by determining their half-maximal inhibitory concentration (IC₅₀) against both COX isoforms. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable safety profile.

| Compound Class | Example Derivative | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index | Reference |

| Diaryl-pyrazole | 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [14] |

| Pyrazole-Thiazole Hybrid | N/A | >100 | 0.03 | >3333 | [14] |

| Thiophene-Pyrazole Hybrid | Thienopyrimidine analog | >50 | 0.05 | >1000 | [15] |

| Reference Drug | Celecoxib | ~15 | ~0.04 | ~375 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a universally accepted in vivo model for evaluating acute inflammation and screening potential anti-inflammatory drugs.[16][17] The subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).[16][18]

Self-Validating System: The protocol's integrity is maintained by including both a vehicle control group (to establish the maximal inflammatory response) and a positive control group treated with a known anti-inflammatory drug (e.g., Indomethacin, Celecoxib).[17] This allows for the validation of the model's responsiveness and provides a benchmark against which the test compound's efficacy can be judged.

Step-by-Step Methodology:

-

Animal Acclimation: Male Wistar rats or Swiss albino mice are acclimated for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

-

Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), and Test Compound groups (multiple doses).

-

Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[17]

-

Compound Administration: The test compound, vehicle, or positive control is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection.[17][19]

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[17][19]

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates in the fight against drug-resistant pathogens.[20][21][22] Their efficacy has been reported against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species.[23][24]

Postulated Mechanisms of Action

The antimicrobial effects of pyrazoles are multifaceted. One of the key proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, in silico studies and subsequent biological assays have suggested that some pyrazole derivatives can act as inhibitors of bacterial DNA gyrase.[25] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death, making it a validated target for antibiotics like fluoroquinolones.[25]

Data Spotlight: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26] It is the gold standard for quantifying the in vitro potency of an antimicrobial compound.

| Compound Class | Target Microorganism | MIC (μg/mL) | Reference Drug | MIC (μg/mL) | Reference |

| Aminoguanidine-pyrazole | S. aureus (MRSA) | 1 - 32 | Moxifloxacin | 2 | [25] |

| Aminoguanidine-pyrazole | E. coli | 1 | Moxifloxacin | 2 | [25] |

| Pyrazole-1-carbothiohydrazide | C. albicans | 2.9 - 7.8 | Clotrimazole | 62.5 | [20] |

| Coumarin-pyrazole | Salmonella | 0.05 | Ciprofloxacin | >0.05 | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a highly efficient, standardized technique for determining the MIC of a compound against various microbes.[27]

Self-Validating System: The protocol's accuracy is ensured by running parallel tests with a solvent control (to confirm no inhibition from the solvent), a no-inoculum control (to check media sterility), and a positive control with a standard antibiotic (to confirm the susceptibility of the microbial strain).[28]

Step-by-Step Methodology:

-

Media Preparation: Prepare a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[26]

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) using a spectrophotometer or McFarland standards.[27]

-

Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate (except the sterility control wells).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26] This can also be read using a plate reader.

Anticancer Activity: Mechanisms of Cytotoxicity and Cell Cycle Regulation

The pyrazole scaffold is a key feature in several anticancer agents, including kinase inhibitors.[4][29] Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[2][13]

Key Mechanisms: Apoptosis Induction and Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by interacting with key signaling pathways that regulate cell survival and proliferation.[13]

-

Induction of Apoptosis: Treatment with certain pyrazoles can trigger the intrinsic apoptotic pathway. This is associated with the activation of pro-apoptotic molecules like Caspase-3 (CASP3) and Caspase-9 (CASP9) and the inhibition of anti-apoptotic proteins such as AKT1.[13]

-

Cell Cycle Arrest: Pyrazole compounds can halt cell cycle progression, often at the G2/M phase, by downregulating the expression of key cyclin proteins (e.g., CCNA1, CCNB1).[13]

-

Kinase Inhibition: Some derivatives are designed to inhibit specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and HER-2, which are overexpressed in many cancers and drive tumor growth.[29]

Data Spotlight: In Vitro Cytotoxicity (IC₅₀)

The potency of anticancer compounds is measured by their IC₅₀ value, the concentration required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Pyrazole-Oxindole Conjugate | MCF-7 (Breast) | 0.83 | [29] |

| Pyrazole-Oxindole Conjugate | A549 (Lung) | 1.21 | [29] |

| Pyrazole-Oxindole Conjugate | HeLa (Cervical) | 1.81 | [29] |

| Pyrazole derivative | EGFR Tyrosine Kinase | 0.26 | [29] |

| Pyrazole derivative | HER-2 Tyrosine Kinase | 0.20 | [29] |

Experimental Protocol: MTT Assay for Cell Viability Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (prepared by serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity: Modulating Neuronal Excitability

A growing body of evidence highlights the potential of pyrazole derivatives as novel anticonvulsant agents for the treatment of epilepsy.[30][31][32]

Rationale and Potential Mechanisms

While the exact mechanisms are still under investigation, the anticonvulsant effects of pyrazoles are thought to arise from their ability to modulate neuronal excitability. A primary hypothesis is the modulation of voltage-dependent sodium channels, which would prevent the spread of seizures throughout the brain.[33] This mechanism is shared by several established antiepileptic drugs.[33]

Data Spotlight: Efficacy in Preclinical Seizure Models

The Maximal Electroshock Seizure (MES) test is a primary screening model that identifies compounds effective against generalized tonic-clonic seizures.[34] Efficacy is reported as the ED₅₀, the dose required to protect 50% of animals from the seizure endpoint.

| Compound Class | Administration Route | ED₅₀ (mg/kg) | Reference Drug | ED₅₀ (mg/kg) | Reference |

| Pyrazolone derivative (11b) | i.p. | <20 | Phenytoin | >30 | [35] |

| 4-aminobenzamide (Ameltolide) | Oral | 1.4 | Phenytoin | ~9.5 | [33] |

| Substituted Pyrazole (7h) | N/A | N/A | Valproic Acid | N/A | [30] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a robust and highly reproducible model for assessing a compound's ability to prevent seizure spread.[34][36]

Self-Validating System: The protocol is validated by the consistent seizure response in the vehicle-treated control group and the predictable protective effect observed in the positive control group (treated with a standard antiepileptic drug like Phenytoin).[37]

Step-by-Step Methodology:

-

Animal Preparation: Use mice or rats, grouped as described in previous protocols. Administer the test compound, vehicle, or positive control at a specific time before the test, corresponding to its time of peak effect.

-

Anesthesia and Electrodes: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal to minimize discomfort. Place corneal electrodes on the eyes.[34]

-

Stimulation: Deliver a high-frequency electrical stimulus through the corneal electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[33][34]

-

Observation: Immediately observe the animal's behavior. An unprotected animal will exhibit a characteristic seizure pattern, culminating in a tonic hindlimb extension (a rigid, extended posture of the hindlimbs).[34]

-

Endpoint Determination: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if it does not exhibit this response.[33][34]

-

Data Analysis: Calculate the percentage of animals protected at each dose. The ED₅₀ value and its 95% confidence intervals are then determined using probit analysis.

Conclusion and Future Directions

The pyrazole scaffold represents a remarkably versatile and pharmacologically significant core in modern medicinal chemistry. Its derivatives have demonstrated a wide and potent range of biological activities, including well-defined anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The success of pyrazole-based drugs like Celecoxib validates the therapeutic potential of this heterocyclic system.

Future research will undoubtedly continue to explore the vast chemical space surrounding the pyrazole nucleus. Key directions include the development of novel derivatives with improved selectivity and potency, the design of hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve dual-acting agents, and the further elucidation of their mechanisms of action to combat challenges like drug resistance and cancer heterogeneity. The continued investigation of pyrazole derivatives holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (n.d.).

- "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. (n.d.).

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (n.d.).

- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. (n.d.).

- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (n.d.).

- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (n.d.).

- Carrageenan-Induced Paw Edema Model - Creative Bioarray. (n.d.).

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. (n.d.).

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (n.d.).

- Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.).

- Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.).

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (n.d.).

- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (n.d.).

- Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (n.d.).

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. (n.d.).

- Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (n.d.).

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis. (n.d.).

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (n.d.).

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (n.d.).

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.).

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).

- Maximal Electroshock Seizure Model | Melior Discovery. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. inotiv.com [inotiv.com]